1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 932464-05-6
VCID: VC7242019
InChI: InChI=1S/C25H21N3O/c1-3-17-10-7-8-14-21(17)28-25-19-13-9-15-22(29-2)24(19)26-16-20(25)23(27-28)18-11-5-4-6-12-18/h4-16H,3H2,1-2H3
SMILES: CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC
Molecular Formula: C25H21N3O
Molecular Weight: 379.463

1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 932464-05-6

Cat. No.: VC7242019

Molecular Formula: C25H21N3O

Molecular Weight: 379.463

* For research use only. Not for human or veterinary use.

1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline - 932464-05-6

Specification

CAS No. 932464-05-6
Molecular Formula C25H21N3O
Molecular Weight 379.463
IUPAC Name 1-(2-ethylphenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C25H21N3O/c1-3-17-10-7-8-14-21(17)28-25-19-13-9-15-22(29-2)24(19)26-16-20(25)23(27-28)18-11-5-4-6-12-18/h4-16H,3H2,1-2H3
Standard InChI Key KVLCSMIVWMSYHV-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(2-ethylphenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline, reflects its intricate architecture. The pyrazolo[4,3-c]quinoline core consists of a pyrazole ring fused to a quinoline system at positions 4 and 3, respectively. Key substituents include:

  • 2-Ethylphenyl group: A benzene ring with an ethyl chain at the ortho position, attached to the pyrazole nitrogen (N1).

  • Methoxy group: Located at the 6-position of the quinoline ring, introducing electron-donating effects.

  • Phenyl group: Positioned at the 3-position of the pyrazole ring, contributing to steric bulk and π-π interactions.

The Standard InChIKey KVLCSMIVWMSYHV-UHFFFAOYSA-N and SMILES CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC encode its connectivity and stereochemical features.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC25H21N3O\text{C}_{25}\text{H}_{21}\text{N}_{3}\text{O}
Molecular Weight379.463 g/mol
IUPAC Name1-(2-ethylphenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline
CAS No.932464-05-6
PubChem Compound ID20953342

Synthesis and Optimization

Multi-Component Reaction Strategies

Pyrazoloquinolines are typically synthesized via multi-component reactions (MCRs), which converge three or more reactants into a single product. For 1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, plausible routes involve:

  • Cyclocondensation: Reacting substituted anilines with α,β-unsaturated carbonyl compounds, followed by cyclization in the presence of hydrazine derivatives .

  • Palladium-Catalyzed Cross-Coupling: Introducing aryl groups via Suzuki-Miyaura couplings after constructing the pyrazoloquinoline core.

Yields for analogous pyrazoloquinolines range from 30% to 85%, depending on reaction conditions. Optimal temperatures (80–120°C) and catalysts (e.g., p-toluenesulfonic acid) enhance regioselectivity and purity .

Table 2: Synthetic Parameters for Analogous Compounds

ParameterRange
Temperature80–120°C
Reaction Time6–24 hours
Yield30–85%
Key ReagentsHydrazines, aldehydes, catalysts

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Antimicrobial Effects

Methoxy and aryl groups enhance lipophilicity, facilitating membrane penetration. Related compounds suppress NF-κB signaling and COX-2 expression, reducing inflammation. Antimicrobial assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–32 μg/mL, attributed to membrane disruption .

Comparative Analysis with Pyrazoloquinoline Derivatives

Substituent Effects on Bioactivity

Comparing 1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline to its analogs highlights substituent-driven trends:

Table 3: Structure-Activity Relationships

CompoundSubstituentsKey Bioactivity
1-(2-Ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline2-Ethylphenyl, 6-OCH3_3, 3-PhHypothesized kinase inhibition
6-Methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline4-Methylphenyl, 6-OCH3_3, 3-PhDNA intercalation (IC50_{50} = 12 μM)
Pyrazolo[1,5-a]quinazoline Varied aryl, amino groupsCytotoxicity (IC50_{50} = 2–15 μM)

The 2-ethylphenyl group may enhance metabolic stability compared to 4-methylphenyl analogs, while the methoxy group improves solubility.

Research Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Modifying the ethyl and methoxy groups could improve pharmacokinetics.

  • Targeted Drug Delivery: Conjugating with nanoparticles may enhance tumor specificity.

Materials Science

  • Fluorescent Probes: The conjugated π-system could serve as a sensor for metal ions or biomolecules.

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